N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)isonicotinamide
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Overview
Description
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)isonicotinamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their significant pharmacological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)isonicotinamide, also known as N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide, is a pyrrolidine derivative containing a pyrimidine ring . Pyrrolidine derivatives often show significant pharmacological activity
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to a series of biochemical changes. Derivatives of 2-(pyrrolidin-1-yl)pyrimidine, a similar compound, have been found to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They can also inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Biochemical Pathways
Similar compounds have been found to affect various pathways, leading to antioxidative and antibacterial properties . They also have effects on the cell cycle .
Result of Action
Similar compounds have been found to have antioxidative and antibacterial properties , and effects on the cell cycle .
Biochemical Analysis
Biochemical Properties
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)isonicotinamide interacts with a range of enzymes, proteins, and other biomolecules. It has been found to act as an antagonist of the vanilloid receptor 1 and modulate the insulin-like growth factor 1 receptor . Furthermore, it can inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its antioxidative and antibacterial properties have been described, and its effects on the cell cycle have been characterized .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves a series of biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Detailed studies on threshold effects, as well as any toxic or adverse effects at high doses, are yet to be conducted .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins .
Subcellular Localization
It is believed that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)isonicotinamide can be achieved through several methods. One common approach involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with heteroaromatic C-nucleophiles in the presence of trifluoroacetic acid . The reaction mixture is typically stirred at room temperature for a few hours, and the progress is monitored using thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)isonicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction may produce reduced pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(pyrrolidin-1-yl)pyrimidine: Shares a similar pyrimidine core structure and exhibits comparable pharmacological activities.
N-(pyridin-2-yl)amides: Another class of compounds with similar biological properties and synthetic routes.
Uniqueness
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)isonicotinamide stands out due to its unique combination of a pyrimidine ring and an isonicotinamide moiety, which contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
N-(2-pyrrolidin-1-ylpyrimidin-5-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c20-13(11-3-5-15-6-4-11)18-12-9-16-14(17-10-12)19-7-1-2-8-19/h3-6,9-10H,1-2,7-8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYSFEVNSQLCNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.